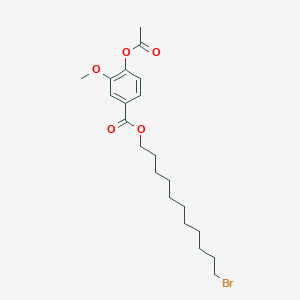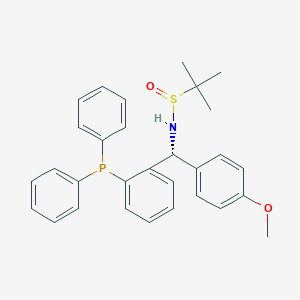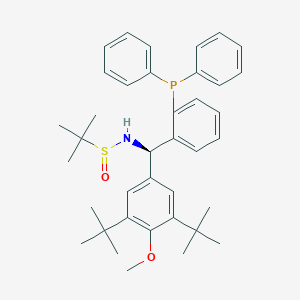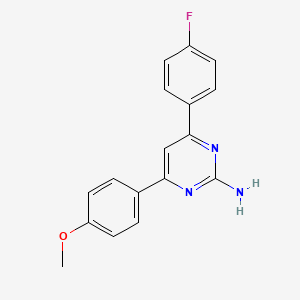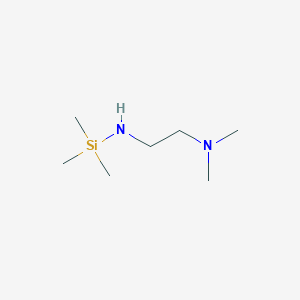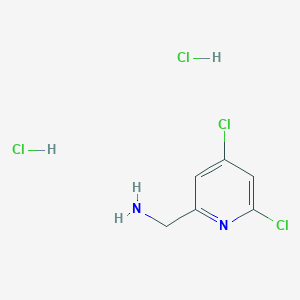![molecular formula C14H20SiZr B6291600 Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium CAS No. 131761-40-5](/img/structure/B6291600.png)
Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium is an organometallic compound with the molecular formula C14H10SiZr. This compound is known for its unique structure, which includes a zirconium atom coordinated to two cyclopentadienyl rings and a dimethylsilyl group. It is used in various applications, particularly in the field of catalysis and materials science.
Preparation Methods
The synthesis of Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium typically involves the reaction of zirconium tetrachloride with cyclopentadienyl lithium and dimethylchlorosilane. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or sublimation to obtain a high-purity compound .
Chemical Reactions Analysis
Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Scientific Research Applications
Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium has several scientific research applications:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Materials Science: The compound is used in the synthesis of advanced materials, including thin films and coatings.
Organometallic Chemistry: It serves as a precursor for the synthesis of other organometallic compounds and complexes.
Mechanism of Action
The mechanism of action of Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium involves the coordination of the zirconium atom to the cyclopentadienyl rings and the dimethylsilyl group. This coordination creates a stable complex that can participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound acts as a Lewis acid, facilitating the formation and breaking of chemical bonds .
Comparison with Similar Compounds
Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium can be compared with other similar compounds such as:
Dimethylbis(cyclopentadienyl)zirconium: Lacks the silyl group, making it less versatile in certain applications.
Bis(cyclopentadienyl)zirconium dichloride: Contains chlorine atoms instead of the dimethylsilyl group, affecting its reactivity and applications.
Tetrakis(dimethylamido)zirconium: A different class of zirconium compound used in chemical vapor deposition processes[][5].
These comparisons highlight the unique structure and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
carbanide;di(cyclopenta-2,4-dien-1-yl)-dimethylsilane;zirconium(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Si.2CH3.Zr/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12;;;/h3-10H,1-2H3;2*1H3;/q-2;2*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJHPFDYAYTPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].C[Si](C)([C-]1C=CC=C1)[C-]2C=CC=C2.[Zr+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20SiZr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1S)-1-[3',5'-Bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291519.png)
![1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride](/img/structure/B6291526.png)
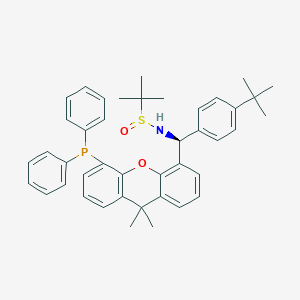
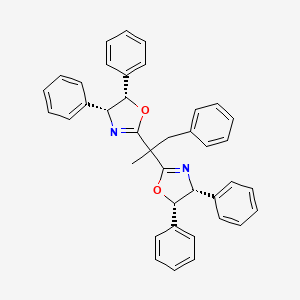
![(3aS,3a'S,8aR,8a'R)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291544.png)
![(S)-N-(1-([1,1'-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6291557.png)
